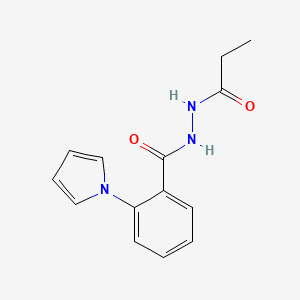

N'-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a chemical compound with the molecular formula C13H15N3O It is characterized by the presence of a propionyl group attached to a benzenecarbohydrazide moiety, which is further substituted with a pyrrole ring

Mechanism of Action

Target of Action

Similar compounds with a pyrrole ring have been found to inhibit enzymes such asenoyl ACP reductase and dihydrofolate reductase (DHFR) . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .

Mode of Action

Molecular docking studies of similar compounds have revealed binding interactions with the active sites ofdihydrofolate reductase and enoyl ACP reductase . These interactions can inhibit the activity of these enzymes, potentially disrupting essential biochemical processes in bacteria .

Biochemical Pathways

The inhibition of enoyl ACP reductase and DHFR can affect multiple biochemical pathways. Enoyl ACP reductase is involved in the fatty acid synthesis pathway in bacteria, and its inhibition can disrupt the production of essential bacterial cell components . On the other hand, DHFR is a key enzyme in the folate pathway , which is crucial for the synthesis of nucleotides and certain amino acids .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be the result of the disruption of essential biochemical processes in bacteria due to the inhibition of enoyl ACP reductase and DHFR . This could lead to the inhibition of bacterial growth or even bacterial cell death .

Action Environment

The action, efficacy, and stability of N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .

Biochemical Analysis

Biochemical Properties

N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has been found to interact with enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR) . These interactions suggest that the compound may play a role in biochemical reactions involving these enzymes .

Cellular Effects

Some studies suggest that it may have antibacterial and antitubercular properties .

Molecular Mechanism

The molecular mechanism of N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide involves binding interactions with the active sites of dihydrofolate reductase and enoyl ACP reductase . This suggests that the compound may exert its effects at the molecular level through enzyme inhibition or activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the reaction of 2-(1H-pyrrol-1-yl)benzenecarbohydrazide with propionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can be compared with other similar compounds, such as:

- N’-acetyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

- N’-butyryl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

- N’-benzoyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

These compounds share a similar core structure but differ in the nature of the acyl group attached to the benzenecarbohydrazide moiety. The uniqueness of N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide lies in its specific propionyl substitution, which can influence its chemical reactivity and biological activity.

Biological Activity

N'-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide (CAS No. 478063-07-9) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, biochemical properties, and biological effects of this compound, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₃H₁₅N₃O

- Molecular Weight : 229.28 g/mol

- Melting Point : 110–113 °C

The compound consists of a propionyl group attached to a benzenecarbohydrazide moiety, which is further substituted with a pyrrole ring. This unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(1H-pyrrol-1-yl)benzenecarbohydrazide with propionyl chloride in the presence of a base like triethylamine. The reaction conditions are controlled to ensure high yield and purity, followed by purification techniques such as recrystallization or column chromatography .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of key enzymes such as enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR), which are crucial for bacterial cell wall synthesis and folate metabolism, respectively .

Antitubercular Activity

In addition to its antibacterial properties, this compound has demonstrated potential antitubercular activity. Studies have suggested that it may be effective against Mycobacterium tuberculosis, the causative agent of tuberculosis, although further research is necessary to fully elucidate its efficacy and mechanism .

Cytotoxicity and Anticancer Potential

This compound has also been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins. These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Enzyme Interaction

The interaction of this compound with enzymes has been a focal point of several studies:

- Enoyl ACP Reductase : The compound's binding affinity for this enzyme suggests it could disrupt fatty acid biosynthesis in bacteria.

- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR could impair nucleotide synthesis, further contributing to its antimicrobial effects .

Case Studies

Several case studies have documented the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |

| Study 2 | Showed potential cytotoxic effects on HeLa cancer cells, with IC50 values indicating effective dose ranges. |

| Study 3 | Investigated antitubercular properties, revealing promising results in vitro against M. tuberculosis strains. |

Properties

IUPAC Name |

N'-propanoyl-2-pyrrol-1-ylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-2-13(18)15-16-14(19)11-7-3-4-8-12(11)17-9-5-6-10-17/h3-10H,2H2,1H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQCFVJNKIMHJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC(=O)C1=CC=CC=C1N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.